molecular formula C5H9NO2S B153577 Thiomorpholine-3-carboxylic acid CAS No. 20960-92-3

Thiomorpholine-3-carboxylic acid

Cat. No. B153577
CAS RN: 20960-92-3
M. Wt: 161.18 g/mol
InChI Key: JOKIQGQOKXGHDV-UHFFFAOYSA-N
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Description

Thiomorpholine-3-carboxylic acid is a sulfur-containing heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a cyclic imino acid that has been detected in biological systems such as bovine brain and human urine, suggesting its physiological relevance .

Synthesis Analysis

The synthesis of thiomorpholine-3-carboxylic acid and its derivatives has been approached through different methods. One study describes a convenient synthesis of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol . Another study reports the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives, which involved the use of immobilized amino acids and solid-phase synthesis techniques . Additionally, the synthesis and separation of diastereomers of thiomorpholine-carboxylic acid esters have been achieved through the reaction of methyl 2,3-dibromopropionate with aminoethanethiol and L-cysteine methyl ester .

Molecular Structure Analysis

The molecular structure of thiomorpholine-3-carboxylic acid derivatives has been studied using various analytical techniques. Stereochemical studies have revealed the specific configuration of newly formed stereocenters in synthesized compounds . The identification of thiomorpholine-3-carboxylic acid in biological samples has been confirmed by co-chromatography and mass-spectrometric analysis, indicating its presence as a naturally occurring compound .

Chemical Reactions Analysis

Thiomorpholine-3-carboxylic acid and its derivatives participate in various chemical reactions. For instance, the bioactivation mechanism of L-thiomorpholine-3-carboxylic acid involves its metabolism by L-amino acid oxidase, leading to the formation of an imine and subsequent cytotoxicity in rat kidney cells . Another study describes the palladium-catalyzed perarylation of carboxylic acids, including thiomorpholine derivatives, which involves C-H bond cleavage and decarboxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine-3-carboxylic acid derivatives are influenced by their molecular structure. The presence of sulfur in the heterocyclic ring imparts unique characteristics to these compounds, such as their ability to form stable N-acylmorpholine rotamers . The cyclic structure of thiomorpholine-3-carboxylic acid is also responsible for its detection in biological systems, where it may play a role in physiological processes .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Thiomorpholine derivatives have been synthesized for antimicrobial applications. For instance, D. Kardile and N. Kalyane (2010) synthesized aromatic and heterocyclic derivatives of thiomorpholine to increase microbial intracellular concentration and decrease microbial resistance. These compounds showed promising antimicrobial activity (Kardile & Kalyane, 2010).

  • Chemical Synthesis Techniques : Fatemeh Khodadadi et al. (2021) reported an efficient process for the synthesis of novel 3-thiomorpholines through a regio- and stereo-selective reaction, showcasing the versatility of thiomorpholine-3-carboxylic acid in chemical synthesis (Khodadadi et al., 2021).

  • Building Blocks in Medicinal Chemistry : Daniel P. Walker and D. J. Rogier (2013) prepared novel bridged bicyclic thiomorpholine building blocks, highlighting their importance in medicinal chemistry research. Some analogues containing these moieties have entered human clinical trials (Walker & Rogier, 2013).

  • Stereoselective Polymer-Supported Synthesis : P. Králová et al. (2017) reported the polymer-supported synthesis of morpholine and thiomorpholine-3-carboxylic acid derivatives. This research contributes to the development of stereoselective formation methods (Králová et al., 2017).

  • Catalysis in Synthesis : Azim Ziyaei Halimehjnai et al. (2013) used boric acid/glycerol as a catalyst for the synthesis of thiomorpholine 1,1-dioxides. This study demonstrates the green and efficient catalytic processes involving thiomorpholine derivatives (Halimehjnai et al., 2013).

  • Antioxidant and Cytotoxic Activities : Research by P. R. Reddy et al. (2014) on N‐azole substituted thiomorpholine derivatives revealed significant antioxidant and cytotoxic activities, with some compounds exhibiting greater radical scavenging activity than standard ascorbic acid (Reddy et al., 2014).

Safety And Hazards

Thiomorpholine-3-carboxylic acid is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKIQGQOKXGHDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943255
Record name Thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thiomorpholine 3-carboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059611
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Thiomorpholine-3-carboxylic acid

CAS RN

20960-92-3
Record name 3-Thiomorpholinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20960-92-3
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Record name Thiomorpholine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiomorpholine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomorpholine-3-carboxylic acid

Citations

For This Compound
108
Citations
P Králová, V Fulopova, M Maloň, T Volna… - ACS Combinatorial …, 2017 - ACS Publications
Herein we report the polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives using immobilized Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as the …
Number of citations: 0 pubs.acs.org
RM Matarese, SP Solinas, G Montefoschi, G Ricci… - FEBS letters, 1989 - Elsevier
The sulfur-containing cyclic imino acid 1,4-thiomorpholine-3-carboxylic acid (TMA) has been identified in normal human urine. After the enrichment procedure with ion-exchange …
Number of citations: 0 www.sciencedirect.com
KD Webster, MW Anders - Archives of biochemistry and biophysics, 1989 - Elsevier
l-Thiomorpholine-3-carboxylic acid (l-TMC) is a cyclized analog of S-(2-chloroethyl)-l-cysteine, which is cytotoxic in vitro and nephrotoxic in vivo. To determine whether l-TMC may play a …
Number of citations: 0 www.sciencedirect.com
I Ilisz, D Tourwé, DW Armstrong… - … Biological, and Chemical …, 2006 - Wiley Online Library
… amino acids, including pyrrolidine-2-carboxylic acid, piperidine-2carboxylic acid, piperazine-2-carboxylic acid, morpholine-3carboxylic acid, and thiomorpholine-3-carboxylic acid ana…
Number of citations: 0 onlinelibrary.wiley.com
L Pecci, SP Solinas, A Antonucci, G Montefoschi… - Amino Acids, 1993 - Springer
… Reduced Cx1 resulted to show the same properties of synthetic thiomorpholine-3-carboxylic acid-S-oxide, known in the past literature with the name of “chondrine”. On the basis of …
Number of citations: 0 link.springer.com
J Zhang, K Sugahara, K Hashimoto… - … chemistry and physics …, 1997 - europepmc.org
… However, lanthionine, 1,4-thiomorpholine-3,5-dicarboxylic acid, S-(2-aminoethyl)-L-cysteine and 1,4-thiomorpholine-3-carboxylic acid were without effect both on superoxide …
Number of citations: 0 europepmc.org
M NARDINI, G RICCI, AM CACCURI… - European journal of …, 1988 - Wiley Online Library
… As earlier reported [lo], D-amino-acid oxidase acts on D-thiomorpholine 3-carboxylic acid to give AECK. This reaction has been used to establish the configuration of carbon 3 of one of …
Number of citations: 0 febs.onlinelibrary.wiley.com
A Péter, E Vékes, G Tóth, D Tourwé… - … of Chromatography A, 2002 - Elsevier
… of enantiomers of 19 unnatural secondary amino acids: proline, pipecolic acid analogues, piperazine-2-carboxylic acid, morpholine-3-carboxylic acid, thiomorpholine-3-carboxylic acid …
Number of citations: 0 www.sciencedirect.com
RO Argüello-Velasco, GK Sánchez-Muñoz… - 2019 - researchgate.net
… dedicated to their preparation, particularly pipecolic acid 1 [8–11], piperazine-2-carboxylic acid 2 [12–14], morpholine-3-carboxylic acid 3 [15,16], and thiomorpholine-3-carboxylic acid 4 …
Number of citations: 0 www.researchgate.net
S Yu, K Sugahara, J Zhang, T Ageta, H Kodama… - … of Chromatography B …, 1997 - Elsevier
… reduced products of their ketimines, perhydro-l,4-thiazepine-3,5-dicarboxylic acid (PHTZDC), 1,4-thiomorpholine-3,5-dicarboxylic acid (TMDA) and 1,4-thiomorpholine-3-carboxylic acid …
Number of citations: 0 www.sciencedirect.com

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